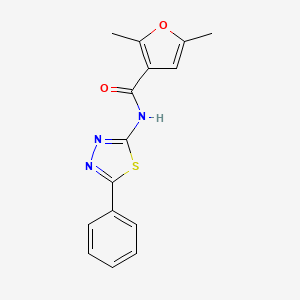

![molecular formula C17H11N3O3 B5719929 N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B5719929.png)

N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]-2-furamide

Vue d'ensemble

Description

The description of a chemical compound typically includes its IUPAC name, common names, and structural formula. It may also include its appearance, odor, and other physical characteristics .

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions for the reaction .Molecular Structure Analysis

This involves understanding the molecular structure of the compound. It may include the types of bonds, bond angles, and molecular geometry .Chemical Reactions Analysis

This involves understanding the chemical reactions that the compound undergoes. It may include the types of reactions, reaction conditions, and the products formed .Physical And Chemical Properties Analysis

This involves understanding the physical and chemical properties of the compound. It may include its melting point, boiling point, solubility, and reactivity .Applications De Recherche Scientifique

Supramolecular Chemistry and Crystal Engineering

The synthesis, structure, and spectroscopic characterization of this pincer-type compound have been investigated. The tricationic pro-ligand features two pendant alkylated 4-pyridyl arms at the 3,5-positions of the central pyridyl group. The crystal structure reveals three triflate anions (CF₃SO₃⁻) connected to the pincer cation by strong N–H⋯O hydrogen bonds. The compound forms an 18-molecule aggregate in a 3-dimensional supramolecular synthon stabilized by intermolecular N–H⋯O and C–H⋯O contacts .

Immunosuppressive Agents

Although not directly studied for immunosuppressive activity, related compounds with similar pyridine moieties have shown promise. Further exploration of N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)furan-2-carboxamide may reveal its potential as an immunosuppressant agent .

Anti-Tubercular Activity

In the context of tuberculosis (TB) treatment, pyrazinamide (PZA) is a crucial first-line drug. Novel derivatives, including those with pyridine and pyrazine moieties, have been evaluated for anti-TB activity. Substituted N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives could be explored for their efficacy against Mycobacterium tuberculosis .

Metal Extraction and Catalysis

Tridentate pincer ligands derived from similar pyridine-based structures have been utilized as metal extracting agents and catalysts. While specific studies on this compound are lacking, its structural features suggest potential applications in these areas .

Supramolecular Assemblies and Molecular Switches

Given the tridentate nature of the compound, it may participate in supramolecular assemblies or exhibit molecular switching behavior. Further investigations could shed light on these aspects .

Biological Processes and Anion Receptors

Tridentate pincer ligands with positive charge regions can interact with anions or participate in biological processes. Although direct evidence is lacking, exploring the interactions of N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)furan-2-carboxamide with anions could be intriguing .

Mécanisme D'action

Target of Action

For instance, thiazolo[4,5-b]pyridines, a class of compounds structurally related to the compound , have been reported to possess a broad spectrum of pharmacological activities . Some representatives of this class have been reported as histamine H3 receptor antagonists .

Biochemical Pathways

For instance, some thiazolo[4,5-b]pyridines have been reported to exhibit high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .

Result of Action

Based on the reported activities of structurally similar compounds, it’s plausible that the compound could exhibit a range of biological activities, potentially including antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .

Safety and Hazards

Propriétés

IUPAC Name |

N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11N3O3/c21-16(15-2-1-9-22-15)19-12-3-4-14-13(10-12)20-17(23-14)11-5-7-18-8-6-11/h1-10H,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNDQZDSKUFOCIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801329752 | |

| Record name | N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)furan-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801329752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

12.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49728400 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)furan-2-carboxamide | |

CAS RN |

431984-00-8 | |

| Record name | N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)furan-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801329752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3,4-dichlorobenzyl)(propyl)amino]ethanol](/img/structure/B5719884.png)

![N-{4-[(dimethylamino)carbonyl]phenyl}-4-fluorobenzamide](/img/structure/B5719892.png)

![4-benzyl-1-[(5-methyl-2-furyl)methyl]piperidine](/img/structure/B5719903.png)

![N-[4-(cyanomethyl)phenyl]-4-biphenylcarboxamide](/img/structure/B5719938.png)

![N-(2-furylmethyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B5719949.png)